1-(2-Cyclopropylethyl)-1h-indol-4-amine
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Overview
Description
1-(2-Cyclopropylethyl)-1h-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to an indole ring with an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylethyl)-1h-indol-4-amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a Grignard reaction or other suitable alkylation methods.
Indole Ring Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Amine Group Introduction: The amine group is introduced at the fourth position of the indole ring through nitration followed by reduction or other suitable amination methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylethyl)-1h-indol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and other electrophiles under suitable reaction conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Cyclopropylethyl)-1h-indol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)-1h-indol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Mechanistic Insights: The compound may exert its effects through enzymatic cyclopropane ring opening reactions, leading to the formation of covalent bonds with target enzymes.
Comparison with Similar Compounds
- Cyclopropylamine
- Indole-3-carbinol
- 4-Aminoindole
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)indol-4-amine |
InChI |
InChI=1S/C13H16N2/c14-12-2-1-3-13-11(12)7-9-15(13)8-6-10-4-5-10/h1-3,7,9-10H,4-6,8,14H2 |
InChI Key |
LQRJMTMBDRECKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=CC3=C(C=CC=C32)N |
Origin of Product |
United States |
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